1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole
Overview
Description
1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole, also known as PSDHP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PSDHP is a heterocyclic compound that contains a pyrrole ring and a phenylsulfonyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal activity.
Advantages And Limitations For Lab Experiments
1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is also stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has shown great potential for the treatment of various diseases. Future research should focus on the development of new and more efficient methods for the synthesis of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole. Additionally, more studies are needed to fully understand the mechanism of action of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole and its potential therapeutic applications. Further research is also needed to investigate the potential side effects and toxicity of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole.
Synthesis Methods
1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole can be synthesized using several methods, including the reaction of 1,3-diketones with sulfonyl hydrazides, the reaction of α,β-unsaturated ketones with sulfonyl hydrazides, and the reaction of α,β-unsaturated ketones with sulfonyl azides. Among these methods, the reaction of α,β-unsaturated ketones with sulfonyl hydrazides is the most commonly used method for the synthesis of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole.
Scientific Research Applications
1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
1-(benzenesulfonyl)-2,5-dihydropyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLAMCHVAUAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299463 | |
Record name | 1-(phenylsulfonyl)-2,5-dihydro-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole | |
CAS RN |
16851-71-1 | |
Record name | 16851-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(phenylsulfonyl)-2,5-dihydro-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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